

# Physical and chemical properties of pure Diayangambin

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## Compound of Interest

Compound Name: *Diayangambin*

Cat. No.: *B1211154*

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An In-depth Technical Guide to the Physical and Chemical Properties of Pure **Diayangambin**

## Introduction

**Diayangambin** is a furofuran lignan found in a variety of plant species, notably in kawakawa (*Piper excelsum*), where it is a key bioactive metabolite.[1][2] As a natural product, it has garnered significant interest from researchers, scientists, and drug development professionals due to its pronounced immunomodulatory and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of pure (+)-**diayangambin**, detailed experimental protocols for its analysis, and a review of its biological activities with a focus on relevant signaling pathways.

## Physical Properties

Pure **Diayangambin** is a chiral molecule, with the naturally occurring form being (+)-**diayangambin**. While specific experimental data for some physical properties are not widely published, the following table summarizes its key identifiers and computed properties.

Table 1: Physical and Chemical Identifiers of **Diayangambin**

| Property                                   | Value  | Source |
|--|--|--------|
| IUPAC Name                                 | (3R,3aR,6R,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan                      | [5]    |
| Molecular Formula                          | C <sub>24</sub> H <sub>30</sub> O <sub>8</sub>   | [5]    |
| Molecular Weight                           | 446.5 g/mol  | [5]    |
| Exact Mass                                 | 446.19406791 Da  | [5]    |
| CAS Number                                 | 21453-68-9   | [5]    |
| Physical Description                       | Data not available (typically a solid at room temperature)   |        |
| Melting Point                              | Data not available   |        |
| Solubility                                 | Data not available (expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform) |        |
| Optical Rotation [ $\alpha$ ] <sub>D</sub> | Dextrorotatory (+)   | [3]    |

## Chemical & Spectroscopic Properties

The structure of **Diayangambin** has been elucidated using various spectroscopic techniques. While complete, detailed spectral data sets are dispersed in the literature, this section compiles the expected characteristics.

## Structural Identifiers

Table 2: Chemical Structure Representations

| Type     | Representation  | Source |
|----------|---|--------|
| SMILES   | <chem>COC1=CC(=CC(=C1OC)OC)</chem><br>[C@H]2[C@H]3CO--INVALID-LINK--<br><chem>C4=CC(=C(C(=C4)OC)OC)OC</chem>  | [5]    |
| InChI    | InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21-,22-/m0/s1 | [5]    |
| InChIKey | HRLFUIXSXUASEX-<br>QDGJQWLKSA-N   | [5]    |

## Spectroscopic Data

The following tables summarize the expected spectroscopic signatures for **Diayangambin** based on its chemical structure and data from related compounds.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus             | Expected Chemical Shift (δ) Range (ppm) | Structural Assignment                        |
|---------------------|---|--|
| <sup>1</sup> H-NMR  | 6.5 - 7.0                               | Aromatic protons (Ar-H)                      |
|                     | 4.5 - 5.0                               | Benzylic protons (Ar-CH)                     |
|                     | 3.5 - 4.5                               | Methyleneoxy protons (-CH <sub>2</sub> -O-)  |
|                     | 3.8 - 3.9                               | Methoxy protons (-OCH <sub>3</sub> )         |
|                     | 2.8 - 3.2                               | Methine protons on furofuran ring            |
| <sup>13</sup> C-NMR | 150 - 155                               | Aromatic carbons attached to oxygen (Ar-C-O) |
|                     | 130 - 140                               | Quaternary aromatic carbons                  |
|                     | 102 - 108                               | Aromatic methine carbons (Ar-CH)             |
|                     | 80 - 85                                 | Benzylic carbons (Ar-CH)                     |
|                     | 70 - 75                                 | Methyleneoxy carbons (-CH <sub>2</sub> -O-)  |
|                     | 60 - 61                                 | Methoxy carbons (p-OCH <sub>3</sub> )        |
|                     | 55 - 57                                 | Methoxy carbons (o-OCH <sub>3</sub> )        |
|                     | 50 - 55                                 | Methine carbons on furofuran ring            |

Note: Specific, experimentally verified chemical shifts and coupling constants for pure **Diayangambin** are not consistently tabulated in the available literature. The values above are estimates based on its known structure and general values for similar lignans.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Table 4: Mass Spectrometry (MS) Data

| Technique | Ion                               | Expected m/z  | Notes   |
|-----------|-----------------------------------|---|---|
| LC-MS/MS  | [M+H] <sup>+</sup>                | ~447.2013   | Protonated molecular ion.                           |
| (ESI+)    | [M+NH <sub>4</sub> ] <sup>+</sup> | ~464.2279   | Ammonium adduct, observed in metabolite studies.[8] |
| Fragments | Data not available                | Expected fragmentation would involve cleavage of the furofuran ring and loss of methoxy groups. |   |

Table 5: Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy Data

| Technique                  | Expected Absorption                       | Functional Group Assignment              |
|----------------------------|---|--|
| IR (cm <sup>-1</sup> )     | 3000 - 2850                               | C-H stretching (aliphatic and aromatic)  |
| 1600, 1500, 1450           | C=C stretching (aromatic ring)            |  |
| 1250 - 1000                | C-O stretching (ether and methoxy groups) |  |
| UV-Vis (λ <sub>max</sub> ) | ~280 nm                                   | π → π* transitions in the aromatic rings |

Note: Specific experimental spectra for pure **Diayangambin** are not readily available. The UV-Vis absorption is inferred from analyses of extracts containing **Diayangambin** and similar aromatic compounds.[9][10][11]

## Experimental Protocols

This section provides detailed methodologies for the isolation, identification, and characterization of **Diayangambin**.

## Protocol for Extraction and Isolation

This protocol is a representative method for the extraction of **Diayangambin** from a plant matrix, such as *Piper excelsum* (kawakawa) leaves.<sup>[1][12]</sup>

- Sample Preparation:
  1. Harvest fresh kawakawa leaves and wash with cold water.
  2. Freeze the leaves at -20°C and then lyophilize (freeze-dry) to remove water.
  3. Grind the dried leaves into a fine powder using liquid nitrogen to prevent degradation.
- Solvent Extraction (Ultrasound-Assisted):
  1. Weigh 100 mg of the leaf powder into a 4 mL amber glass vial.
  2. Add 2 mL of 80% methanol in water (80% MeOH).
  3. Place the vial in an ultrasonic bath and sonicate for 30 minutes at the highest power setting.
  4. Centrifuge the extract at 5,000 x g for 5 minutes to pellet the solid material.
  5. Carefully collect 1.5 mL of the supernatant.
  6. Add another 1.5 mL of 80% MeOH to the pellet, vortex to resuspend, and repeat the sonication and centrifugation steps.
  7. Repeat the extraction one more time and combine all three supernatant volumes (totaling ~4.5 mL).
- Purification (Preparative HPLC):
  1. Concentrate the combined methanolic extract under reduced pressure.

2. Redissolve the residue in a suitable mobile phase.
3. Purify the extract using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
4. Collect fractions and analyze via analytical HPLC or LC-MS to identify those containing pure **Diayangambin**.
5. Pool the pure fractions and evaporate the solvent to yield the isolated compound.

## Protocol for Spectroscopic Analysis

The following are general protocols for acquiring spectroscopic data for pure, isolated **Diayangambin**.

- NMR Spectroscopy:
  1. Dissolve 5-10 mg of pure **Diayangambin** in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or Methanol-d<sub>4</sub>) in a standard 5 mm NMR tube.
  2. Acquire <sup>1</sup>H NMR spectra on a 400 MHz or higher spectrometer.
  3. Acquire <sup>13</sup>C NMR and DEPT spectra to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> signals.
  4. Perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm the structure and assign all proton and carbon signals unequivocally.[\[6\]](#)[\[7\]](#)
- Mass Spectrometry (LC-MS/MS):
  1. Prepare a dilute solution of **Diayangambin** (~1 µg/mL) in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
  2. Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source operating in positive ion mode.[\[12\]](#)
  3. Acquire full scan MS data to identify the parent ion ([M+H]<sup>+</sup>).

4. Perform data-dependent acquisition (DDA) or targeted MS/MS on the parent ion to obtain fragmentation spectra. Set normalized collision energy (NCE) to varying levels (e.g., 10, 20, 40 eV) to observe fragmentation patterns.[\[12\]](#)
- Optical Rotation Measurement:
    1. Prepare a solution of **Diayangambin** of known concentration (c, in g/mL) in a specified solvent (e.g., chloroform).
    2. Use a polarimeter with a sodium D-line light source (589 nm).
    3. Fill a sample cell of a known path length (l, in dm).
    4. Measure the observed rotation ( $\alpha$ ) and calculate the specific rotation  $[\alpha]$  using the formula:  
$$[\alpha] = \alpha / (l * c)$$
[\[13\]](#)

## Biological Activity and Signaling Pathways

**Diayangambin** is primarily recognized for its potent anti-inflammatory and immunosuppressive effects.[\[3\]](#)[\[14\]](#)

### Anti-inflammatory and Immunosuppressive Activity

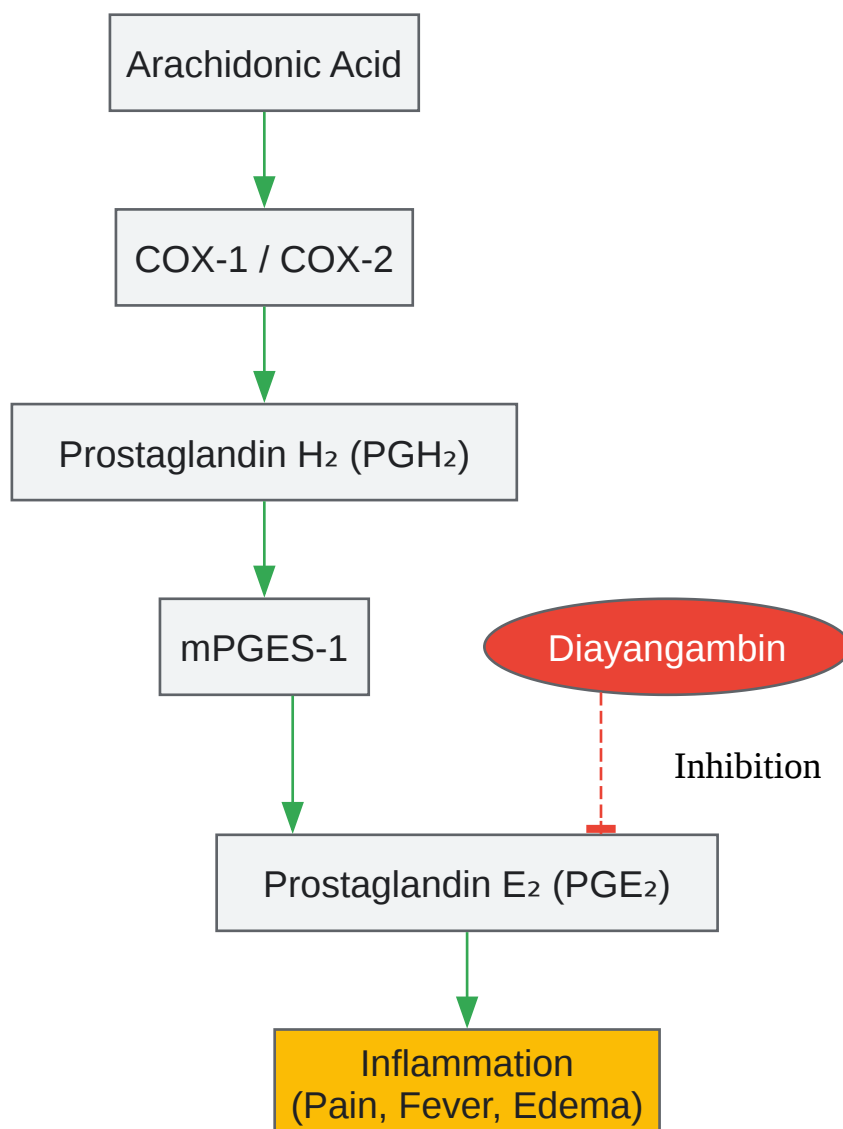
- Inhibition of Cell Proliferation: **Diayangambin** inhibits human mononuclear cell proliferation with a reported IC<sub>50</sub> value of 1.5  $\mu$ M.[\[3\]](#)[\[14\]](#)
- Reduction of Inflammatory Mediators: The compound significantly reduces the generation of prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) in stimulated macrophage cell lines.[\[3\]](#)[\[14\]](#) In vivo studies confirm that it can suppress inflamed paw volume and PGE<sub>2</sub> levels in carrageenan-induced edema models.[\[3\]](#)[\[14\]](#)
- Leukocyte Infiltration: Oral administration of **Diayangambin** has been shown to reduce ear swelling and leukocyte infiltration in mouse models of contact hypersensitivity.[\[3\]](#)[\[14\]](#)

### Signaling Pathways

**Diayangambin**'s anti-inflammatory effects are, in part, mediated by its interference with the arachidonic acid cascade. It reduces the production of PGE<sub>2</sub>, a key mediator of inflammation,



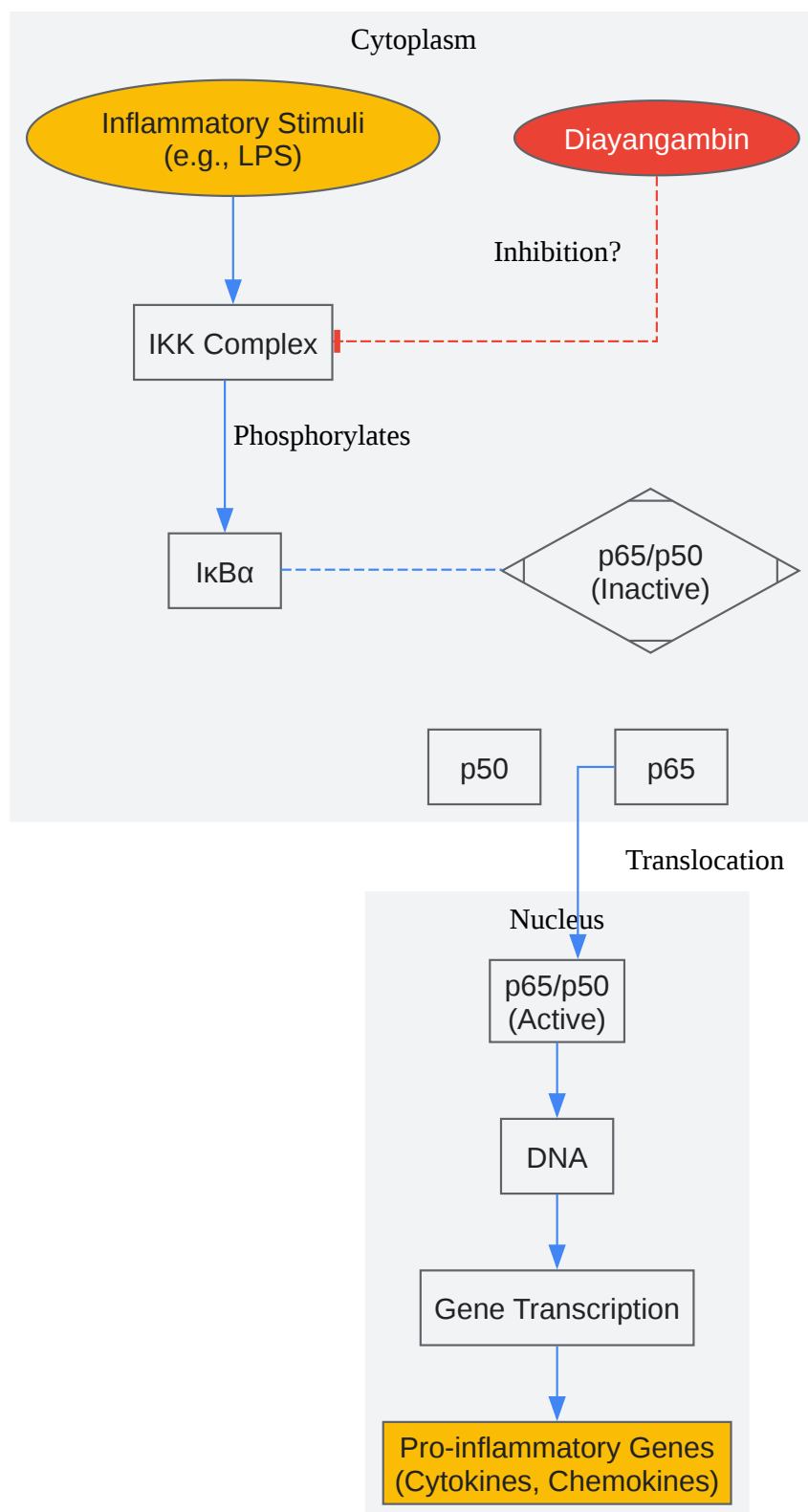
which is synthesized via the cyclooxygenase (COX) enzymes.[15][16]



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Caption: **Diayangambin** inhibits inflammation by reducing Prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) synthesis.

The nuclear factor kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammatory responses.[17][18] Solvent extracts from plants containing **Diayangambin** have been shown to reduce NF-κB gene expression.[12] This suggests that **Diayangambin** may exert its effects by inhibiting this pathway, preventing the transcription of pro-inflammatory cytokines.



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Caption: Postulated inhibition of the NF-κB signaling pathway by **Diayangambin**.

## Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of **Diayangambin** from a natural source.

Caption: General experimental workflow for **Diayangambin** isolation and characterization.

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